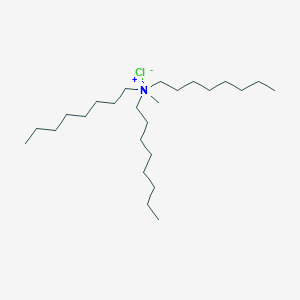

Methyltrioctylammoniumchlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Methyltrioctylammonium chloride has a wide range of applications in scientific research:

Wirkmechanismus

Methyltrioctylammonium chloride is a quaternary ammonium salt that has been used in various applications due to its unique properties . This article will explore the mechanism of action of Methyltrioctylammonium chloride, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Methyltrioctylammonium chloride is primarily used as a phase-transfer catalyst . It facilitates the migration of a reactant from one phase into another where the reaction occurs . The primary targets of this compound are therefore the reactants in the chemical reactions it catalyzes .

Mode of Action

As a phase-transfer catalyst, Methyltrioctylammonium chloride operates by enhancing the solubility of reactants in a reaction, allowing them to move from one phase to another . This increases the rate of reaction by bringing the reactants into closer contact, thereby facilitating the reaction .

Biochemical Pathways

The specific biochemical pathways affected by Methyltrioctylammonium chloride depend on the particular reaction it is catalyzing. For instance, it has been used as a catalyst in the synthesis of acridine dione derivatives from aromatic aldehyde, dimedone, and amines under ultrasonic irradiations . It has also been used in the synthesis of extended π-systems using aromatic aldehydes and methyldiazines .

Pharmacokinetics

As a quaternary ammonium compound, it is likely to be poorly absorbed in the gastrointestinal tract due to its permanently charged nitrogen atom . Its distribution, metabolism, and excretion would depend on factors such as its lipophilicity, molecular size, and the presence of transport proteins .

Result of Action

The result of Methyltrioctylammonium chloride’s action is the facilitation of chemical reactions, leading to the formation of desired products . For example, in the synthesis of acridine dione derivatives, the compound acts as a catalyst to increase the reaction rate and yield .

Action Environment

The action, efficacy, and stability of Methyltrioctylammonium chloride can be influenced by various environmental factors. For instance, temperature can affect the rate of the reactions it catalyzes . Moreover, the compound is hygroscopic, meaning it absorbs moisture from the air . This could potentially affect its stability and efficacy as a catalyst .

Biochemische Analyse

Biochemical Properties

Methyltrioctylammonium chloride is known to interact with various biomolecules. It has been used as a catalyst in the synthesis of acridine dione derivatives from aromatic aldehyde, dimedone, and amines under ultrasonic irradiations . It has also been used in the synthesis of extended π-systems using aromatic aldehydes and methyldiazines .

Molecular Mechanism

The molecular mechanism of Methyltrioctylammonium chloride is largely related to its role as a phase transfer catalyst. It facilitates the migration of a reactant from one phase into another where reaction occurs

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyltrioctylammonium chloride is typically synthesized through the reaction of trioctylamine with methyl chloride. The process involves the following steps:

Trioctylamine Preparation: Trioctylamine is prepared by reacting octylamine with an appropriate alkylating agent.

Quaternization Reaction: Trioctylamine is then reacted with methyl chloride in the presence of a suitable solvent, such as chloroform or hexane, under controlled temperature conditions to form methyltrioctylammonium chloride.

Industrial Production Methods: In industrial settings, the production of methyltrioctylammonium chloride involves large-scale quaternization reactions. The reaction is carried out in a reactor where trioctylamine and methyl chloride are mixed and heated to the desired temperature. The reaction mixture is then purified to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Methyltrioctylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include oxidizing agents like potassium permanganate or nitric acid. The reactions are typically carried out in the presence of methyltrioctylammonium chloride as a catalyst.

Substitution Reactions: Aromatic aldehydes, dimedone, and amines are used as reagents, with the reactions being facilitated by ultrasonic irradiation.

Major Products Formed:

Oxidation: The major product formed is 1,6-hexanedioic acid.

Substitution: The major products are acridine dione derivatives.

Vergleich Mit ähnlichen Verbindungen

Trioctylmethylammonium chloride: Similar in structure but differs in the length of the alkyl chains.

Methyltrialkylammonium chloride (mixture of C8-C10): Contains a mixture of alkyl chains, providing different solubility and reactivity properties.

Uniqueness: Methyltrioctylammonium chloride is unique due to its specific alkyl chain length, which provides optimal balance between hydrophobicity and hydrophilicity. This makes it particularly effective as a phase transfer catalyst and in solvent extraction processes .

Eigenschaften

IUPAC Name |

methyl(trioctyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H54N.ClH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBGEWXEAPTVCK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H54ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35675-86-6 (iodide), 22061-11-6 (Parent) | |

| Record name | Trioctylmethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044487 | |

| Record name | Methyltrioctylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow viscous liquid; [Alfa Aesar MSDS] | |

| Record name | Methyltrioctylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11692 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5137-55-3, 63393-96-4 | |

| Record name | Trioctylmethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5137-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trioctylmethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltrioctylammonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanaminium, N-methyl-N,N-dioctyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyltrioctylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltrioctylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, tri-C8-10-alkylmethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRICAPRYLYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07Q8S2MJ6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

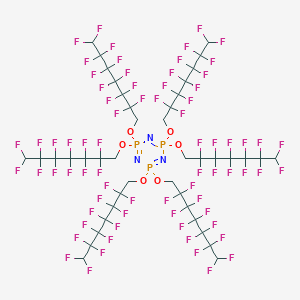

Feasible Synthetic Routes

A: Methyltrioctylammonium Chloride (frequently referred to as Aliquat 336 in the provided research) often acts as a phase transfer catalyst (PTC) or extractant due to its amphiphilic nature. It interacts with its target by forming ion pairs. For instance, in metal extraction, it forms ion pairs with anionic metal complexes in the aqueous phase, enabling their transfer to the organic phase. [] This interaction leads to the separation and potential recovery of metal ions from aqueous solutions. [] In other applications, it interacts with molecules like dyes [, , ] or pharmaceutical compounds [, ] to facilitate their extraction.

ANone: Methyltrioctylammonium Chloride demonstrates compatibility with various materials, enabling its use in diverse applications:

- Membranes: It is effectively incorporated into polymer inclusion membranes (PIMs) for selective separation processes, demonstrating stability in contact with aqueous solutions. [] Examples include its use in separating arsenic [], nutrients [], and for application in microbial fuel cells (MFCs). [, ]

- Organic Solvents: It exhibits good solubility in organic solvents like chloroform [, , ], benzene [], toluene [], and 1-octanol [, ], allowing its use as an extractant in liquid-liquid extraction systems.

- Stability: While the research doesn't provide specific stability data, its successful use in various applications suggests adequate stability under the tested conditions. For instance, it remained active as a catalyst in epoxidation reactions carried out at 40-50°C. []

ANone: Methyltrioctylammonium Chloride is widely used as a phase transfer catalyst, facilitating reactions between reagents located in different phases.

- Epoxidation: It effectively catalyzes the epoxidation of alkenes using hydrogen peroxide (H2O2) as an oxidant, as seen in the epoxidation of 1,5,9-cyclododecatriene. [, , ] The mechanism involves transferring the anionic oxidant from the aqueous phase to the organic phase, where the reaction with the alkene occurs. [, , ]

- Other Reactions: It participates in various other reactions, including the extraction of cobalt from nickel-containing solutions, [] the synthesis of 1,2-epoxy-5,9-cyclododecadiene, [] and the acylation of quinolines and isoquinolines. []

ANone: The provided research papers do not delve into computational chemistry or modeling studies specific to Methyltrioctylammonium Chloride.

ANone: While the provided research does not explicitly investigate SAR for Methyltrioctylammonium Chloride, it highlights the importance of its structure for its function:

- Amphiphilic Nature: Its long alkyl chains provide hydrophobicity for interaction with organic phases, while the positively charged quaternary ammonium group allows ion pair formation and interaction with anionic species. [, ]

- Comparison with Other Extractants: Studies comparing Methyltrioctylammonium Chloride with other quaternary ammonium salts, [, ] ionic liquids, [, ] and even other extractants like trioctylamine [], reveal how structural differences influence extraction efficiency and selectivity.

ANone: The provided research primarily focuses on the applications of Methyltrioctylammonium Chloride as a chemical reagent and phase transfer catalyst for extraction, separation, and synthesis processes. The questions you posed, focusing on pharmaceutical properties like SHE regulations, PK/PD, toxicology, drug delivery, etc., are not relevant in this context.

ANone: The research explores various alternatives to Methyltrioctylammonium Chloride for specific applications:

- Other Quaternary Ammonium Salts: For epoxidation reactions, different quaternary ammonium salts like (cetyl)pyridinium chloride and tetrabutylammonium hydrogensulfate were studied, showing varying catalytic activity compared to Methyltrioctylammonium Chloride. []

- Ionic Liquids: Studies investigated ionic liquids based on imidazolium and tetraalkylammonium cations for metal extraction, comparing their performance and selectivity to Methyltrioctylammonium Chloride. [, ]

- Trioctylamine: As a basic extractant, trioctylamine was studied alongside Methyltrioctylammonium Chloride for arsenic removal. []

A: The research highlights the use of standard analytical techniques like spectrophotometry [, , , , ], atomic absorption spectrometry [, ], and high-performance liquid chromatography [, , ] for studying Methyltrioctylammonium Chloride-based systems. Access to these analytical tools and expertise in separation science, analytical chemistry, and material science is essential for advancing research in this field.

ANone: The provided research represents a snapshot of the applications of Methyltrioctylammonium Chloride, primarily focusing on its use as a phase transfer catalyst and extractant in various chemical processes. Tracing back its historical context and milestones would require a more extensive literature review beyond the scope of this Q&A.

ANone: The research highlights the cross-disciplinary nature of research involving Methyltrioctylammonium Chloride:

- Chemistry & Environmental Science: Its use in extracting pollutants like dyes [, , ] and heavy metals [, , , ] from wastewater highlights its relevance in environmental remediation.

- Chemistry & Analytical Chemistry: Development of analytical methods using Methyltrioctylammonium Chloride as an extractant for preconcentrating analytes like pharmaceuticals [, ] and metal ions [, , , , ] showcases the synergy between these fields.

- Chemistry & Material Science: Incorporation of Methyltrioctylammonium Chloride into PIMs for selective separation processes [, , ] demonstrates the intersection of these disciplines.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B128929.png)